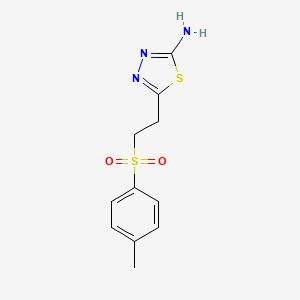

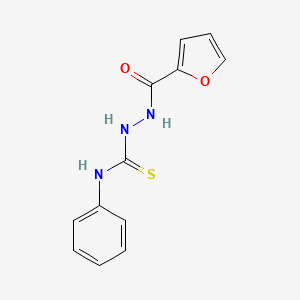

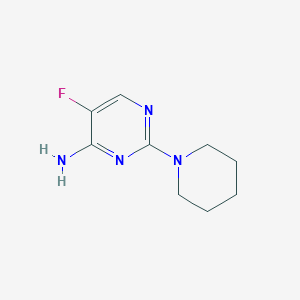

![molecular formula C12H13N5O2 B1299182 1H-Imidazol-4,5-dicarbonsäure 4-[(4-Amino-phenyl)-amid] 5-methylamid CAS No. 436088-53-8](/img/structure/B1299182.png)

1H-Imidazol-4,5-dicarbonsäure 4-[(4-Amino-phenyl)-amid] 5-methylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the imidazole-4,5-dicarboxylic acid scaffold can be derivatized using amino acid esters to produce symmetrically- and dissymmetrically-disubstituted imidazole-4,5-dicarboxamides, as demonstrated in the parallel synthesis of a library of such compounds . Another example is the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which can react with ketones and aldehydes to yield a variety of substituted purines . These methods highlight the versatility of imidazole chemistry and the potential for creating a diverse array of derivatives, including the one of interest.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be influenced by the substituents attached to the imidazole ring. For example, the presence of a cyano group can prevent the formation of intramolecular hydrogen bonds, as seen in the case of 5-amino-1-(2-chloroethyl)-4-cyanoimidazole . In contrast, intramolecular hydrogen bonding can stabilize the molecular conformation in compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, leading to an extended planar structural pattern . These structural variations can significantly affect the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, the Willgerodt-Kindler reaction has been used to investigate the synthesis of certain imidazole derivatives with potential antituberculotic activity . Additionally, the coupling of 5-diazomidazole-4-carboxamide with reactive methylenic substrates can lead to the formation of imidazolyl-hydrazones, which can cyclize to produce imidazo[5,1-c][1,2,4]triazines under acidic or basic conditions . These reactions demonstrate the reactivity of imidazole derivatives and their potential for generating complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds, as well as the nature of the substituents, can influence properties such as solubility, melting point, and reactivity. For instance, the library of imidazole-4,5-dicarboxamides bearing amino acid esters was characterized by LC-MS and 1H-NMR spectroscopy, indicating the importance of analytical techniques in determining the purity and structure of these compounds . The crystalline structures of AHIC and ACCI also provide insights into the intermolecular interactions that can stabilize these compounds .

Wissenschaftliche Forschungsanwendungen

Dual-Farbmess-Sensoren

Die Verbindung wurde bei der Synthese und Charakterisierung von funktionalisierten Silber-Nanopartikeln verwendet, die als duale Farbmess-Sensoren für Zn2+ und Homocystein fungieren .

Peptidähnliche Makrozyklen

Die Verbindung wurde bei der parallelen Synthese von peptidähnlichen Makrozyklen verwendet. Diese Makrozyklen stellen eine neue Klasse von Strukturen für die Weiterentwicklung und zukünftige Anwendung im Hochdurchsatzscreening gegen eine Vielzahl von biologischen Zielmolekülen dar .

Antikrebs- und entzündungshemmende Aktivitäten

Die Verbindung ist ein Zwischenprodukt, das bei der Synthese von N-substituierten cyclischen Imiden mit Antikrebs- und entzündungshemmenden Aktivitäten verwendet wird .

Cannabinoid-CB2-Rezeptor-antagonistische Aktivitäten

Die Verbindung wird auch zur Herstellung von Imidazolcarboxamid-Derivaten mit cannabinoid-CB2-Rezeptor-antagonistischen Aktivitäten verwendet .

Veränderung der elektronischen Leistung

Die Verbindung wurde zur Veränderung der elektronischen Leistungen von Feld-Effekt-Transistoren auf Basis von reduziertem Graphenoxid verwendet .

Fluoreszierende Trifunktions-Sonde

Die Verbindung wurde als fluoreszierende trifunktionelle hochspezifische Sonde verwendet .

Eigenschaften

IUPAC Name |

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,18)(H,15,16)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIFNMYBLJUKQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356982 |

Source

|

| Record name | 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-53-8 |

Source

|

| Record name | 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

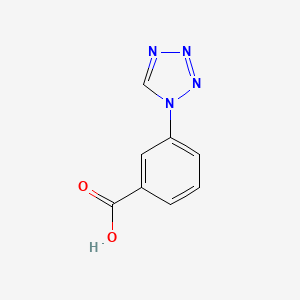

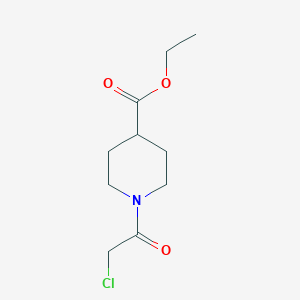

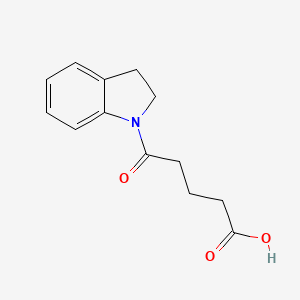

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

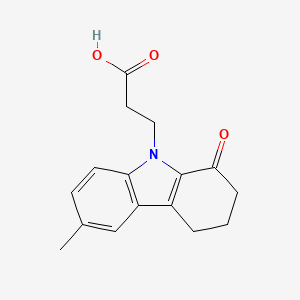

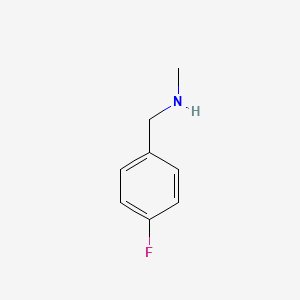

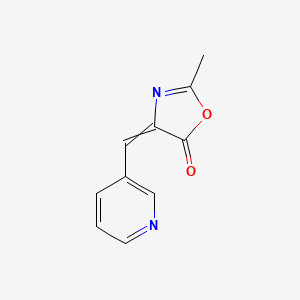

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

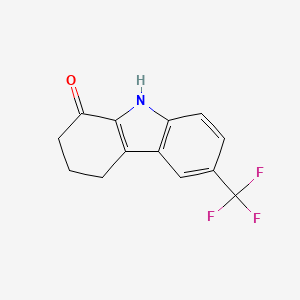

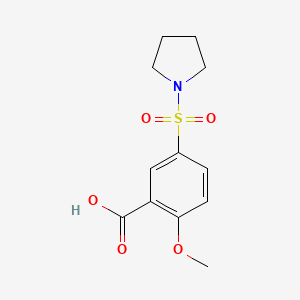

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)